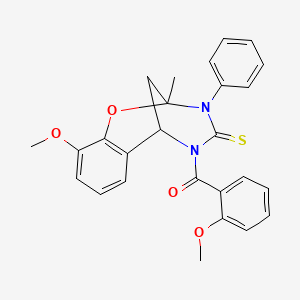

![molecular formula C22H21NO4S2 B2773227 N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline CAS No. 65649-95-8](/img/structure/B2773227.png)

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE) . The synthesis involved the use of starting materials, solvents, and catalysts, and the reaction was carried out at room temperature .科学的研究の応用

Fluorescent Scaffolds and Material Design

N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline and its derivatives demonstrate significant potential in the design of fluorescent scaffolds through intramolecular hydrogen bonds. These compounds exhibit high fluorescence emissions in the solid state, facilitated by well-defined intramolecular hydrogen bonds that immobilize rotatable amino groups, resulting in fluorescence enhancement and improved photostability. Their absorption and fluorescence spectra indicate a push-pull effect with an extended π-conjugated system, suggesting their utility in creating solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission, particularly for selective DNA detection due to their enhanced environmental sensitivity to solvent polarity and viscosity (Beppu et al., 2014).

Conducting Polymers

The chemical polymerization of aniline and related compounds can lead to novel water-soluble conducting polyaniline copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA). These copolymers demonstrate a range of conductivities, highlighting their potential in electronic applications. The blend of aniline derivatives with sulfonate groups offers a balance between conductivity and solubility, making these materials suitable for use in advanced electronic devices and sensors (Nguyen et al., 1994).

Antimicrobial Agents

Derivatives of this compound have been investigated for their antimicrobial properties. The design and synthesis of new compounds containing this chemical structure, combined with β-lactam drugs and cyclic imide, demonstrate significant antibacterial and antifungal activities. This suggests a promising approach for the development of new antimicrobial agents, leveraging the unique chemical structure of this compound for enhanced biological activity (Fadel & Al-Azzawi, 2021).

Corrosion Inhibition

This compound and its derivatives have also shown efficacy as corrosion inhibitors for metals in acidic environments. Studies demonstrate that these compounds can efficiently inhibit the corrosion of mild steel by forming a protective layer on the metal surface, adhering to Langmuir’s isotherm. The effectiveness of these inhibitors is attributed to their strong adsorption onto the metal surface, offering a promising solution for protecting industrial machinery and infrastructure from corrosive damage (Daoud et al., 2014).

作用機序

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of benzenesulfonic acid derivatives, they were evaluated as competitive inhibitors of human neutrophil elastase (hNE), which is involved in the treatment of Acute Respiratory Distress Syndrome (ARDS) .

特性

IUPAC Name |

N-[2,2-bis-(4-methylphenyl)sulfonylethenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S2/c1-17-8-12-20(13-9-17)28(24,25)22(16-23-19-6-4-3-5-7-19)29(26,27)21-14-10-18(2)11-15-21/h3-16,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGORYCADIADOBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-nitrobenzamide](/img/structure/B2773151.png)

![tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B2773155.png)

![1-(3-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2773156.png)

![4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline](/img/structure/B2773160.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)

![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)

![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)